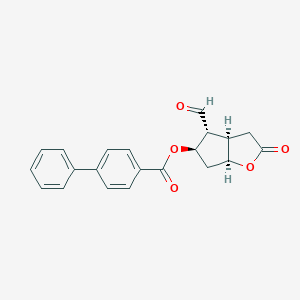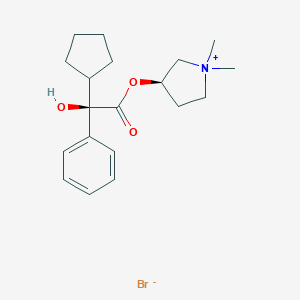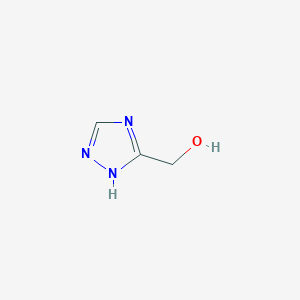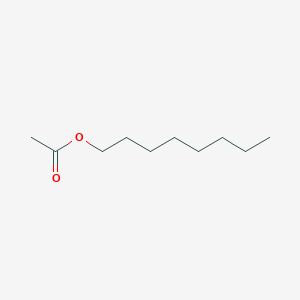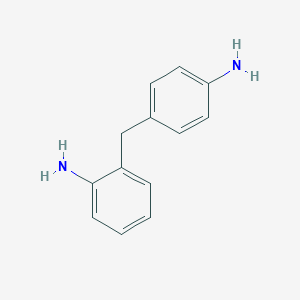![molecular formula C13H14O3 B031376 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) CAS No. 151528-55-1](/img/structure/B31376.png)
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI), also known as NBO, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. NBO is a white crystalline powder with a molecular weight of 254.3 g/mol.
Wirkmechanismus
The exact mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has been shown to inhibit the growth of various cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which play a key role in the development of various inflammatory diseases.
Biochemische Und Physiologische Effekte
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting angiogenesis. 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has also been shown to possess significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory diseases. In addition, 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. Another advantage of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) is its relative ease of synthesis, which makes it readily available for use in lab experiments. However, one limitation of using 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI). One area of research is the development of new drugs based on the structure of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI). Another area of research is the investigation of the mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI), which could lead to the development of new therapeutic targets. Additionally, the use of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) in combination with other drugs or therapies could enhance its therapeutic potential. Finally, further studies on the toxicity and safety of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) are needed to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. It exhibits a wide range of biological activities, including antifungal, antibacterial, and antitumor properties, as well as significant anti-inflammatory and analgesic effects. 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has potential applications in the development of new drugs for the treatment of various diseases. While there are some limitations to its use in lab experiments, the future directions for the study of 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) are promising and warrant further investigation.
Synthesemethoden
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) can be synthesized through a multistep process that involves the reaction of naphthalene with chloroacetyl chloride, followed by reduction with sodium borohydride to yield 1-(2-chloroacetyl)naphthalene. The resulting product is then reacted with epichlorohydrin in the presence of a base to form 1-(2,3-epoxypropoxy)naphthalene. Finally, the epoxide ring is opened with sodium methoxide to produce 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI).
Wissenschaftliche Forschungsanwendungen
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. 1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) has also been shown to possess significant anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
151528-55-1 |
|---|---|
Produktname |
1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI) |
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
5-[[(2S)-oxiran-2-yl]methoxy]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H14O3/c14-12-5-1-4-11-10(12)3-2-6-13(11)16-8-9-7-15-9/h2-3,6,9H,1,4-5,7-8H2/t9-/m0/s1 |
InChI-Schlüssel |
IINAKVBHQXNCON-VIFPVBQESA-N |
Isomerische SMILES |
C1CC2=C(C=CC=C2OC[C@@H]3CO3)C(=O)C1 |
SMILES |
C1CC2=C(C=CC=C2OCC3CO3)C(=O)C1 |
Kanonische SMILES |
C1CC2=C(C=CC=C2OCC3CO3)C(=O)C1 |
Synonyme |
(S)-3,4-Dihydro-5-(oxiranylmethoxy)-1(2H)-naphthalenone; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



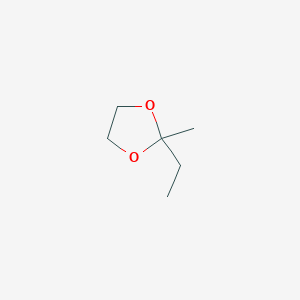

![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)
![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)
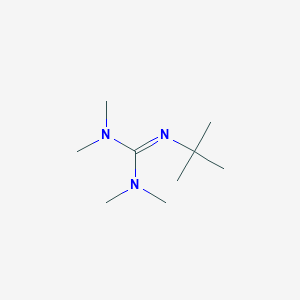
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)
